6-Amino-2-(prop-2-yn-1-ylamino)hexanoic Acid
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Overview
Description
6-Amino-2-(prop-2-yn-1-ylamino)hexanoic Acid is a chemical compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol. This compound is often used as a building block in various chemical syntheses and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-(prop-2-yn-1-ylamino)hexanoic Acid typically involves the reaction of hexanoic acid derivatives with propargylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-(prop-2-yn-1-ylamino)hexanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and alkyne groups in the compound can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
6-Amino-2-(prop-2-yn-1-ylamino)hexanoic Acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be incorporated into peptides and proteins for studying biological processes.
Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-Amino-2-(prop-2-yn-1-ylamino)hexanoic Acid involves its interaction with specific molecular targets and pathways. The compound’s amino and alkyne groups allow it to participate in bioorthogonal reactions, making it useful for labeling and tracking biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N6-((Prop-2-yn-1-yloxy)carbonyl)-L-lysine hydrochloride: This compound is a clickable amino acid derivative used for site-specific incorporation into proteins.
6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid: Known for its applications in bioconjugation and labeling.
Uniqueness
6-Amino-2-(prop-2-yn-1-ylamino)hexanoic Acid is unique due to its specific structure, which includes both amino and alkyne functional groups. This dual functionality allows it to participate in a wide range of chemical reactions and makes it particularly valuable for bioorthogonal chemistry and other specialized applications.
Properties
Molecular Formula |
C9H16N2O2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
6-amino-2-(prop-2-ynylamino)hexanoic acid |
InChI |
InChI=1S/C9H16N2O2/c1-2-7-11-8(9(12)13)5-3-4-6-10/h1,8,11H,3-7,10H2,(H,12,13) |
InChI Key |
KDVMLBRXFZANOF-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC(CCCCN)C(=O)O |
Origin of Product |
United States |
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